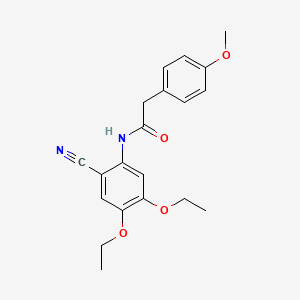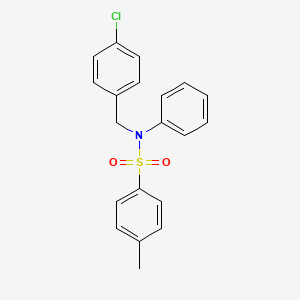
3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)acrylonitrile
Übersicht
Beschreibung
3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)acrylonitrile, also known as DFP-10825, is a synthetic compound that has been extensively studied due to its potential applications in various scientific research areas.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)acrylonitrile has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, this compound has been studied for its potential as a modulator of G protein-coupled receptors, which are involved in a wide range of physiological processes.
Wirkmechanismus
3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)acrylonitrile has been shown to exert its effects through the modulation of various molecular targets, including G protein-coupled receptors and oxidative stress pathways. Specifically, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, this compound has been shown to modulate the activity of various G protein-coupled receptors, including the dopamine D2 receptor and the adenosine A2A receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of oxidative stress pathways, the inhibition of cancer cell growth, and the protection of neurons from damage. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the activity of various neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)acrylonitrile in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, the diverse range of molecular targets that this compound modulates makes it a versatile tool for studying various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)acrylonitrile. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully elucidate the molecular mechanisms underlying the effects of this compound and to identify additional molecular targets that it modulates. Finally, the development of more efficient synthesis methods for this compound could help to facilitate its widespread use in scientific research.
Eigenschaften
IUPAC Name |
(E)-3-(3,5-dichloro-4-ethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2FNO/c1-2-22-17-15(18)8-11(9-16(17)19)7-13(10-21)12-3-5-14(20)6-4-12/h3-9H,2H2,1H3/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIBUBLQAHPPSG-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3610472.png)
![N-(tert-butyl)-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3610476.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3610487.png)


![2-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3610519.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3610522.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B3610532.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3610539.png)
![2-[(2-methoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3610541.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3610561.png)
![N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide](/img/structure/B3610566.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B3610577.png)